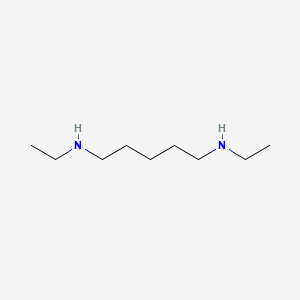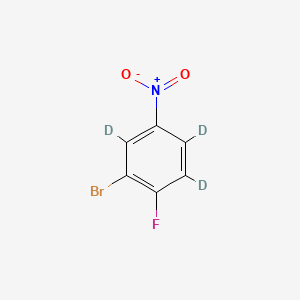
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene is a halogenated aromatic compound with the molecular formula C6D3NO2FBr. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups, along with deuterium atoms replacing hydrogen atoms at specific positions on the benzene ring. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, and materials science .
Vorbereitungsmethoden
The synthesis of 1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene typically involves multiple steps, including halogenation, nitration, and deuteration. One common synthetic route is as follows:
Nitration: The nitro group is introduced via nitration, which involves treating the compound with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Deuteration: The replacement of hydrogen atoms with deuterium can be achieved through the use of deuterated reagents or solvents, such as deuterium oxide (D2O) or deuterated chloroform (CDCl3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields .
Analyse Chemischer Reaktionen
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studies involving isotopic labeling.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It may be used in the development of pharmaceuticals, particularly in the design of drugs that target specific biological pathways.
Industry: The compound is used in materials science for the development of advanced materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of 1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene depends on the specific application and the molecular targets involved
Bromine: Acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Nitro Group: Can undergo reduction to form amino derivatives, which may interact with biological targets such as enzymes and receptors.
Fluorine: Contributes to the compound’s stability and reactivity, influencing its interactions with other molecules
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene can be compared with other halogenated and nitro-substituted benzene derivatives:
1-Bromo-4-fluorobenzene: Lacks the nitro and deuterium substitutions, making it less versatile in certain applications.
1-Bromo-2-fluorobenzene: Similar to 1-Bromo-4-fluorobenzene but with different substitution patterns, affecting its reactivity and applications.
1-Bromo-2,4,5-trifluoro-3-nitrobenzene: Contains fluorine atoms instead of deuterium, which may influence its chemical properties and applications.
The unique combination of bromine, fluorine, nitro, and deuterium substitutions in this compound makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C6H3BrFNO2 |
|---|---|
Molekulargewicht |
223.01 g/mol |
IUPAC-Name |
1-bromo-2,4,5-trideuterio-6-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H/i1D,2D,3D |
InChI-Schlüssel |
FAWMTDSAMOCUAR-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])Br)F)[2H] |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


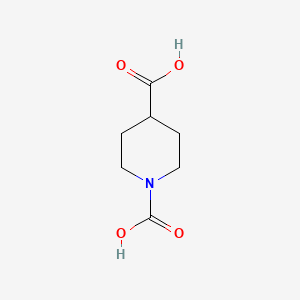
![((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B13891462.png)
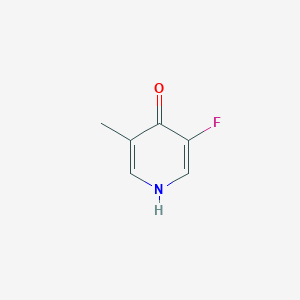
![9-Thia-1-azaspiro[5.5]undecane-2,4-dione](/img/structure/B13891477.png)

![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13891488.png)
![N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13891491.png)

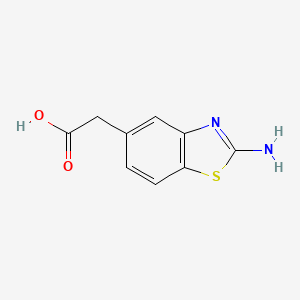

![Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B13891514.png)

![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate](/img/structure/B13891530.png)
